Cas no 1033-93-8 (Ethyl 4-oxo-1-phenethylpiperidine-3-carboxylate hydrochloride)

Ethyl 4-oxo-1-phenethylpiperidine-3-carboxylate hydrochloride 化学的及び物理的性質
名前と識別子
-
- Ethyl 4-oxo-1-phenethylpiperidine-3-carboxylate hydrochloride
- 3-CARBETHOXY-1-(ß-PHENETHYL)-4-PIPERIDONE HYDROCH
- 3-Piperidinecarboxylicacid, 4-oxo-1-(2-phenylethyl)-, ethyl ester, hydrochloride (1:1)
- ethyl 4-oxo-1-(2-phenylethyl)piperidine-3-carboxylate,hydrochloride
- 3-Piperidinecarboxylic acid,4-oxo-1-phenethyl-,hydrochloride
- 4-Oxo-1-phenaethyl-piperidin-3-carbonsaeure-aethylester,Hydrochlorid
- 4-oxo-1-phenethyl-piperidine-3-carboxylic acid ethyl ester,hydrochloride
- EINECS 213-850-4
- ethyl 4-oxo-1-(2-phenylethyl)piperidine-3-carboxylate hydrochloride(1:1)
- 3-Carbethoxy-1-(beta-phenethyl)-4-piperidoneHCl]
- 3-Carbethoxy-1-(B-phenethyl)-4-piperidone hydrochloride
- 3-Carbethoxy-1-(beta-phenethyl)-4-piperidonehydrochloride()
- 3-Carbethoxy-1-(beta-phenethyl)-4-piperidone hydrochloride
- NSC 49903
- FT-0615280
- NS00042645
- NSC49903
- 1033-93-8
- 3-Piperidinecarboxylic acid, 4-oxo-1-phenethyl-, hydrochloride
- ethyl 4-oxo-1-(2-phenylethyl)piperidine-3-carboxylate;hydrochloride
- NSC-49903
-
- インチ: InChI=1S/C16H21NO3.ClH/c1-2-20-16(19)14-12-17(11-9-15(14)18)10-8-13-6-4-3-5-7-13;/h3-7,14H,2,8-12H2,1H3;1H
- InChIKey: LMTQWMZJZQCHRG-UHFFFAOYSA-N
- ほほえんだ: Cl.O=C1CCN(CCC2C=CC=CC=2)CC1C(OCC)=O
計算された属性
- せいみつぶんしりょう: 311.12900
- どういたいしつりょう: 311.129
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 21
- 回転可能化学結合数: 6
- 複雑さ: 337
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 46.6A^2
じっけんとくせい
- ふってん: 400.5°Cat760mmHg
- フラッシュポイント: 196°C
- 屈折率: 1.53
- PSA: 46.61000
- LogP: 2.42310
Ethyl 4-oxo-1-phenethylpiperidine-3-carboxylate hydrochloride セキュリティ情報
Ethyl 4-oxo-1-phenethylpiperidine-3-carboxylate hydrochloride 税関データ
- 税関コード:2933399090
- 税関データ:
中国税関番号:
2933399090概要:
2933399090.他の構造上に非縮合ピリジン環を有する化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
2933399090。構造中に水素化の有無にかかわらず、未縮合ピリジン環を含む他の化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
Ethyl 4-oxo-1-phenethylpiperidine-3-carboxylate hydrochloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
A2B Chem LLC | AD70010-1g |
3-Piperidinecarboxylicacid, 4-oxo-1-(2-phenylethyl)-, ethyl ester, hydrochloride (1:1) |
1033-93-8 | >95% | 1g |
$439.00 | 2024-04-20 | |
abcr | AB562137-1 g |
Ethyl 4-oxo-1-(2-phenylethyl)piperidine-3-carboxylate hydrochloride; . |
1033-93-8 | 1g |
€228.00 | 2022-07-28 | ||
abcr | AB562137-500 mg |
Ethyl 4-oxo-1-(2-phenylethyl)piperidine-3-carboxylate hydrochloride; . |
1033-93-8 | 500MG |
€196.80 | 2022-07-28 | ||
A2B Chem LLC | AD70010-500mg |
3-Piperidinecarboxylicacid, 4-oxo-1-(2-phenylethyl)-, ethyl ester, hydrochloride (1:1) |
1033-93-8 | >95% | 500mg |
$412.00 | 2024-04-20 |
Ethyl 4-oxo-1-phenethylpiperidine-3-carboxylate hydrochloride 関連文献
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Marfran C. D. Santos,Ingryd C. Morais,José V. Fernandes,Kássio M. G. Lima Anal. Methods, 2018,10, 1280-1285
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Benjamin J. Frogley,Anthony F. Hill,Antonia Seitz Chem. Commun., 2020,56, 3265-3268
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Tianyu Zhu,Chen Chen,Sisi Wang,Yi Zhang,Dongrong Zhu,Lingnan Li,Jianguang Luo,Lingyi Kong Chem. Commun., 2019,55, 8231-8234
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M. Loewert,T. Carambia,M. Stehle,P. Pfeifer React. Chem. Eng., 2020,5, 1071-1082
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Wolfgang Schrader,Saroj K. Panda,Klaus J. Brockmann,Thorsten Benter Analyst, 2008,133, 867-869
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D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840
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Youngae Jung,Yun Gyong Ahn,Ho Kyoung Kim,Byeong Cheol Moon,A Yeong Lee,Do Hyun Ryu Analyst, 2011,136, 4222-4231
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Soumyadeep Sinha,Shaibal K. Sarkar RSC Adv., 2014,4, 47177-47183
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Tri Thanh Pham,Mohit Bajaj,J. Ravi Prakash Soft Matter, 2008,4, 1196-1207
Ethyl 4-oxo-1-phenethylpiperidine-3-carboxylate hydrochlorideに関する追加情報
Ethyl 4-Oxo-1-Phenethylpiperidine-3-Carboxylate Hydrochloride: A Comprehensive Overview
Ethyl 4-Oxo-1-Phenethylpiperidine-3-Carboxylate Hydrochloride, with the CAS number 1033-93-8, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound, often abbreviated as Ethyl 4-Oxo-Piperidine Hydrochloride, belongs to the class of piperidine derivatives, which are widely studied for their diverse biological activities and potential applications in drug development.
The structure of Ethyl 4-Oxo-1-Phenethylpiperidine-3-Carboxylate Hydrochloride consists of a piperidine ring with a ketone group at the 4-position and an ethyl ester substituent at the 3-position. The presence of the phenethyl group at the 1-position adds complexity to the molecule, enhancing its potential for interaction with biological targets. This structural arrangement makes it a valuable substrate for exploring stereochemical effects and conformational dynamics in chemical reactions.
Recent studies have highlighted the importance of piperidine derivatives like Ethyl 4-Oxo-Piperidine Hydrochloride in medicinal chemistry. For instance, researchers have investigated its role as a precursor in the synthesis of bioactive compounds, including antiviral agents and anticancer drugs. The hydrochloride salt form of this compound is particularly advantageous due to its enhanced solubility and stability, making it easier to handle in laboratory settings.
In terms of synthesis, Ethyl 4-Oxo-Piperidine Hydrochloride can be prepared through various routes, including nucleophilic substitution and cyclization reactions. One notable method involves the reaction of an appropriate aldehyde with a diamine derivative, followed by acid-mediated cyclization to form the piperidine ring. The introduction of the phenethyl group and ethyl ester substituents can be achieved through subsequent alkylation or esterification steps.
The biological activity of Ethyl 4-Oxo-Piperidine Hydrochloride has been explored in several recent studies. For example, it has been shown to exhibit moderate inhibitory effects on certain enzymes associated with neurodegenerative diseases, such as acetylcholinesterase (AChE). This suggests potential applications in the development of treatments for Alzheimer's disease and related conditions. Additionally, its ability to modulate ion channels has been investigated, opening avenues for research in cardiovascular therapeutics.
From an analytical standpoint, Ethyl 4-Oxo-Piperidine Hydrochloride can be characterized using a variety of techniques, including nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography. These methods provide insights into its molecular structure, purity, and crystalline properties. Recent advancements in computational chemistry have also enabled researchers to model the compound's interactions with biological systems at an atomic level, further enhancing our understanding of its pharmacological profile.
In conclusion, Ethyl 4-Oxo-Piperidine Hydrochloride (CAS No. 1033-93-8) is a versatile compound with promising applications in drug discovery and development. Its unique structure and favorable physicochemical properties make it an attractive candidate for further research. As ongoing studies continue to uncover new insights into its biological effects and synthetic potential, this compound is poised to play an increasingly important role in advancing modern medicine.
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